4-Aminobenzohydrazide

Description

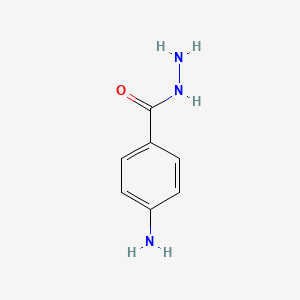

Structure

3D Structure

Properties

IUPAC Name |

4-aminobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBZMCGPFHZRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201720 | |

| Record name | 4-Aminobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5351-17-7 | |

| Record name | 4-Aminobenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5351-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobenzhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobenzhydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminobenzohydrazide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobenzohydrazide, a versatile molecule incorporating an aromatic amine and a hydrazide functional group, serves as a crucial building block in medicinal chemistry and materials science. Its structural features allow for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of novel therapeutic agents, particularly in the fields of antimicrobial and anticancer research.[1] This guide provides a comprehensive overview of the core chemical properties, structural characteristics, and spectral data of this compound, supplemented with detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Identification

This compound consists of a benzene (B151609) ring substituted with an amino group (-NH₂) at position 4 and a hydrazide group (-CONHNH₂) at position 1. This unique combination of functional groups imparts both nucleophilic and electrophilic characteristics, rendering it a highly reactive intermediate in organic synthesis.

Structural Representations:

-

InChI: InChI=1S/C7H9N3O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,8-9H2,(H,10,11)[3]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value |

| Molecular Weight | 151.17 g/mol [2][3] |

| Appearance | White to off-white or beige crystalline powder.[4] |

| Melting Point | 225-227 °C[4] |

| Boiling Point | 273.17 °C (rough estimate)[4] |

| Density | 1.21 g/cm³ (rough estimate)[4] |

| Solubility | Partly miscible in water. Soluble in Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and dilute acids.[4][5] Insoluble in ethanol (B145695) at room temperature.[5] |

| pKa | 13.05 ± 0.10 (Predicted)[4] |

| LogP | -0.7 (Predicted)[2] |

Crystallographic Data

Single-crystal X-ray diffraction studies have confirmed the molecular structure of this compound. The molecule is essentially planar. The crystal structure is stabilized by a three-dimensional network of intermolecular N–H···O and N–H···N hydrogen bonds.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 5.411(2) Å |

| b | 14.000(6) Å |

| c | 9.894(4) Å |

| β | 103.917(7)° |

| Z | 4 |

| CCDC Number | 731635 |

Data obtained from a study on the crystal and molecular structure of this compound.

Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the proton environments in the molecule. The spectrum, typically recorded in DMSO-d₆, shows distinct signals for the aromatic protons and the protons of the amine and hydrazide groups.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.9 | Singlet (broad) | - | 1H, -C(=O)NH- |

| 7.5 - 6.7 | Multiplet | - | 4H, Aromatic protons (H-2, H-3, H-5, H-6) |

| ~5.5 | Singlet (broad) | - | 2H, Aromatic -NH₂ |

| ~4.5 | Singlet (broad) | - | 2H, -NHNH₂ |

Note: The aromatic region often appears as two doublets (an AA'BB' system) due to the para-substitution pattern. The protons ortho to the hydrazide group (H-2, H-6) are typically downfield compared to the protons ortho to the amino group (H-3, H-5). Broadening of the NH and NH₂ signals is common due to quadrupole effects and chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Amide) |

| ~151 | C4 (C-NH₂) |

| ~129 | C2, C6 (Ar-CH) |

| ~120 | C1 (C-C=O) |

| ~110 | C3, C5 (Ar-CH) |

Note: Assignments are predicted based on standard chemical shift values and substituent effects.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (aromatic amine and hydrazide) |

| ~1650 | Strong | C=O stretching (Amide I) |

| ~1600, ~1500 | Medium | C=C stretching (aromatic ring) |

| 1335–1250 | Strong | C-N stretching (aromatic amine) |

| 910–665 | Strong, Broad | N-H wagging (primary amine) |

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern.

| m/z | Proposed Fragment |

| 151 | [M]⁺ (Molecular ion) |

| 120 | [M - NHNH₂]⁺ (Loss of the hydrazinyl group) |

| 92 | [C₆H₆N]⁺ (Fragment from the 4-aminobenzoyl cation) |

| 65 | [C₅H₅]⁺ (Loss of HCN from the [C₆H₆N]⁺ fragment) |

Note: The peak at m/z 120 is often the base peak in the spectrum.[3]

Experimental Protocols

Synthesis of this compound

This compound is commonly synthesized from ethyl 4-aminobenzoate (B8803810) via hydrazinolysis.

-

Reaction Setup: To a solution of 4-aminobenzoic acid (0.1 mol) in ethanol (100 mL), add concentrated sulfuric acid (10 mL).

-

Reflux: Heat the mixture to reflux and maintain for 12 hours.

-

Work-up: Concentrate the resulting mixture under vacuum and pour it into 200 mL of water. Neutralize the solution to pH 8 with a potassium carbonate solution.

-

Isolation: Collect the resulting solid by filtration, wash with water, and dry under vacuum to yield ethyl 4-aminobenzoate.[1]

-

Reaction Setup: In a closed container, melt a mixture of ethyl 4-aminobenzoate (5 mmol) and hydrazine (B178648) hydrate (B1144303) (20 mmol).

-

Heating: Heat the mixture at 110 °C for 90 minutes.

-

Purification: Recrystallize the resulting solid from ethanol to yield pure this compound.[5]

Caption: Synthesis of this compound.

Logical Relationships and Applications

The dual functionality of this compound makes it a versatile intermediate for a variety of chemical transformations, leading to compounds with significant biological activities.

References

- 1. Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate | Al-Nahrain Journal of Science [anjs.edu.iq]

- 2. This compound(5351-17-7) 13C NMR spectrum [chemicalbook.com]

- 3. 4-Aminobenzoic acid hydrazide | C7H9N3O | CID 21450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(5351-17-7) 1H NMR [m.chemicalbook.com]

- 5. Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

4-Aminobenzohydrazide as a Myeloperoxidase Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. It plays a critical role in the innate immune system's defense against pathogens through the generation of potent reactive oxygen species (ROS), most notably hypochlorous acid (HOCl). However, dysregulated or excessive MPO activity is implicated in the pathophysiology of a wide range of inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and certain cancers. This has positioned MPO as a significant therapeutic target. 4-Aminobenzohydrazide (4-ABAH) is a well-characterized, potent, and irreversible inhibitor of MPO. This technical guide provides an in-depth overview of the mechanism of action of 4-ABAH, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Mechanism of MPO Inhibition by this compound

This compound is classified as a mechanism-based, or suicide, inhibitor of myeloperoxidase.[1][2] Its inhibitory action is not a simple binding event but rather a multi-step process that is dependent on the catalytic cycle of the enzyme itself. The presence of hydrogen peroxide (H₂O₂) is an absolute requirement for the inactivation of MPO by 4-ABAH.[1][2][3]

The process can be summarized as follows:

-

Oxidation of 4-ABAH: The native MPO enzyme reacts with H₂O₂ to form a highly reactive intermediate, Compound I. This intermediate then oxidizes 4-ABAH, converting it into a reactive radical species.[1][2][4]

-

Reduction of MPO: The newly formed 4-ABAH radical then reduces the iron in the heme group of MPO from the ferric (Fe³⁺) state to the ferrous (Fe²⁺) state.[1][2]

-

Irreversible Inactivation: The fate of the ferrous MPO dictates the irreversible inactivation of the enzyme.

-

In the absence of oxygen: The ferrous MPO is rapidly destroyed, leading to the loss of the heme group.[1][2]

-

In the presence of oxygen: Ferrous MPO can react with molecular oxygen, which can lead to enzyme turnover. However, in the presence of H₂O₂, the ferrous intermediate proceeds to an irreversibly inactivated state.[1][2] This inactivation involves the destruction of the prosthetic heme group, rendering the enzyme catalytically inert.[1][2][4][5]

-

Kinetic analysis has characterized 4-ABAH as a slow-tight binding inhibitor, indicating a multi-step inhibition process.[3]

Quantitative Data on MPO Inhibition by this compound

The inhibitory potency of 4-ABAH against MPO has been quantified in various studies. The following tables summarize the key kinetic constants and inhibitory concentrations.

| Kinetic Parameter | Value | Conditions | Reference |

| Kᵢ (dissociation constant) | 375 ± 80 µM | 100 µM H₂O₂, ambient oxygen | [1] |

| kᵢₙₐ꜀ₜ (inactivation rate) | 0.018 s⁻¹ | 100 µM H₂O₂, ambient oxygen | [6] |

| Partition Ratio | 275 | 100 µM H₂O₂, ambient oxygen | [6] |

| IC₅₀ | ~0.5 µM | Cell-free MPO inhibition assay (TMB substrate) | [7] |

The partition ratio indicates the number of turnover events for every one inactivation event.

| In Vitro/Ex Vivo System | 4-ABAH Concentration(s) | Observed Effect | Reference(s) |

| Recombinant Human MPO | 1–100 µM | Concentration-dependent inhibition of MPO activity | [8] |

| Mouse Neutrophils | 100–500 µM | >80% inhibition of MPO activity at 500 µM | [8] |

| Bone Marrow Cells | 0.1, 10, 100, 200 µM | Alleviation of MPO-mediated suppression of iNOS induction | [9] |

| Rabbit Aneurysm Tissue | In vivo administration | 6.3-fold lower MPO activity in the treated group (35.1 ± 22.0 vs. 240.0 ± 35.1 U/g protein) | [6] |

Experimental Protocols

Cell-Free MPO Inhibition Assay (TMB-based)

This protocol is adapted from a method for determining the IC₅₀ value of an MPO inhibitor.[7]

Principle: MPO catalyzes the oxidation of the chromogenic substrate 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) in the presence of H₂O₂. The resulting color change is proportional to MPO activity. An inhibitor will reduce the rate of color development.

Materials:

-

96-well microplate

-

Human MPO enzyme solution (e.g., 10-20 ng/well in PBS)

-

4-ABAH stock solution (in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

TMB substrate solution

-

Hydrogen peroxide (H₂O₂) solution (freshly prepared in PBS)

-

Stop solution (e.g., 2 M H₂SO₄)

-

Microplate reader

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of 4-ABAH in PBS from the DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Assay Plate Setup:

-

Inhibitor Wells: Add 10 µL of each 4-ABAH dilution to triplicate wells.

-

Control Wells (100% activity): Add 10 µL of PBS with the same final DMSO concentration as the inhibitor wells.

-

Blank Wells: Add 20 µL of PBS with DMSO.

-

-

Enzyme Addition: Add 40 µL of the MPO enzyme solution to all wells except the blanks.

-

Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 50 µL of the TMB substrate solution followed immediately by 50 µL of the H₂O₂ solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 10-20 minutes, monitoring for color development in the control wells.

-

Reaction Termination: Stop the reaction by adding 50 µL of 2 M H₂SO₄ to all wells.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

-

Calculate the percentage of inhibition for each 4-ABAH concentration: % Inhibition = [1 - (Abs_inhibitor - Abs_blank) / (Abs_control - Abs_blank)] * 100

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

MPO Activity Assay in Tissue Homogenates (Guaiacol-based)

This protocol is based on a method used to measure MPO activity in tissue samples.[6]

Principle: MPO catalyzes the oxidation of guaiacol (B22219) by H₂O₂, leading to the formation of a colored product that can be measured spectrophotometrically.

Materials:

-

Tissue sample (e.g., from an animal model)

-

Homogenization buffer (e.g., 0.5% sodium cetyl sulfate (B86663) buffer)

-

Sodium phosphate (B84403) buffer (0.1 M, pH 7.0)

-

Hydrogen peroxide (H₂O₂) solution (0.1 M)

-

Guaiacol solution

-

Spectrophotometer

Procedure:

-

Sample Preparation:

-

Weigh the tissue sample and homogenize it in ice-cold homogenization buffer.

-

Perform several freeze-thaw cycles (e.g., four times) on the homogenate.

-

Centrifuge the homogenate at high speed (e.g., 13,000 x g) at 4°C for 20 minutes.

-

Collect the supernatant, which contains the MPO.

-

-

Reaction Mixture Preparation: Prepare a reaction solution containing sodium phosphate buffer, H₂O₂, and guaiacol. A typical mixture might consist of 26.9 ml of water, 3.0 ml of sodium phosphate buffer, 0.1 ml of 0.1 M H₂O₂, and 0.048 ml of guaiacol.

-

Assay:

-

Add 10 µL of the tissue supernatant to 3.0 mL of the reaction mixture.

-

Immediately measure the change in optical density (ΔOD) per minute at a specific wavelength (e.g., 470 nm). The rate of change is typically calculated starting from the second minute.

-

-

Data Analysis: MPO activity can be expressed as units per gram of protein (U/g protein), where one unit of MPO activity is defined as the amount of enzyme that causes a specific change in absorbance per minute.

Signaling Pathways and Downstream Effects of MPO Inhibition

MPO is a key mediator of inflammation and oxidative stress, influencing several downstream signaling pathways. By inhibiting MPO, 4-ABAH can modulate these pathways, leading to anti-inflammatory and cytoprotective effects.

MPO-generated HOCl and other reactive species can activate pro-inflammatory transcription factors such as NF-κB and mitogen-activated protein kinases (MAPKs ), including p38 and JNK.[8][10][11] This leads to the upregulation of inflammatory cytokines, chemokines, and adhesion molecules. Furthermore, MPO activity has been linked to the activation of matrix metalloproteinases (MMPs) , which contribute to tissue degradation.[6]

Inhibition of MPO by 4-ABAH can attenuate these inflammatory cascades.[6] Studies have shown that MPO inhibition can lead to the upregulation of cytoprotective pathways, such as the PI3K/Akt signaling pathway, resulting in increased levels of phosphorylated Akt (p-Akt) and downstream effectors like the anti-apoptotic protein Hsp70.[12] Conversely, MPO inhibition has been shown to decrease levels of the pro-apoptotic protein p53.[12]

Visualizations

Caption: Mechanism of MPO inactivation by 4-ABAH.

Caption: MPO-mediated signaling and the inhibitory effect of 4-ABAH.

Caption: Workflow for the cell-free MPO inhibition assay.

References

- 1. Frontiers | Targeting Myeloperoxidase (MPO) Mediated Oxidative Stress and Inflammation for Reducing Brain Ischemia Injury: Potential Application of Natural Compounds [frontiersin.org]

- 2. Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of myeloperoxidase in inflammation and atherosclerosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ordered Cleavage of Myeloperoxidase Ester Bonds Releases Active site Heme Leading to Inactivation of Myeloperoxidase by Benzoic Acid Hydrazide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Myeloperoxidase (MPO) Mediated Oxidative Stress and Inflammation for Reducing Brain Ischemia Injury: Potential Application of Natural Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.bio-techne.com [resources.bio-techne.com]

4-Aminobenzohydrazide: A Versatile Tool in Modern Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzohydrazide (4-ABAH) is an aromatic hydrazine (B178648) derivative with the chemical formula C₇H₉N₃O.[1] Its unique structure, featuring both an amino group and a hydrazide moiety attached to a benzene (B151609) ring, makes it a valuable and versatile building block in various research and development areas.[1] This guide explores the significant applications of this compound in enzyme inhibition, organic synthesis, and analytical chemistry, providing detailed experimental protocols and quantitative data to support its use in a laboratory setting.

Applications in Enzyme Inhibition

This compound has emerged as a potent inhibitor of several enzymes, most notably Myeloperoxidase (MPO). It also serves as a crucial scaffold for the development of inhibitors targeting other enzymes, such as Fatty Acid Amide Hydrolase (FAAH).

Myeloperoxidase (MPO) Inhibition

Myeloperoxidase is a peroxidase enzyme predominantly found in the azurophilic granules of neutrophils. It plays a critical role in the innate immune system by producing hypochlorous acid (HOCl), a potent antimicrobial agent. However, excessive MPO activity is implicated in various inflammatory diseases. This compound is a well-established irreversible inhibitor of MPO.[2][3][4]

Mechanism of Action: this compound acts as a mechanism-based inhibitor of MPO.[5] In the presence of hydrogen peroxide (H₂O₂), MPO oxidizes 4-ABAH to a radical intermediate.[5] This radical can then cause irreversible inactivation of the enzyme.[5]

Quantitative Data: MPO Inhibition

| Compound | IC₅₀ (µM) | Cell Type/Assay Condition | Reference |

| This compound | 0.3 | Cell-free MPO inhibition assay | [3][4] |

| This compound | 2.2 | PMA-induced HOCl production in human neutrophils | [4] |

| This compound | 16 | Opsonized zymosan-induced HOCl production in human neutrophils | [4] |

| This compound | 30.6 | HOCl-induced APF oxidation inhibition in PMA-stimulated human neutrophils | [3] |

| This compound | 43.6 | PMA-induced ROS production in human neutrophils | [3] |

Experimental Protocol: Cell-Free MPO Inhibition Assay [6]

This protocol is adapted from a standard MPO inhibitor screening assay.

Materials:

-

Human MPO enzyme solution

-

This compound (ABAH) stock solution (in DMSO, further diluted in PBS)

-

3,3′,5,5′-Tetramethylbenzidine (TMB) substrate solution

-

Hydrogen peroxide (H₂O₂) solution

-

Stop Solution (2 M H₂SO₄)

-

Phosphate-buffered saline (PBS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Add 10 µL of various concentrations of ABAH (in PBS with ≤1% DMSO) to the wells of a 96-well microplate. For control (uninhibited) wells, add 10 µL of PBS with the same final DMSO concentration.

-

Enzyme Addition: Add 40 µL of the MPO enzyme solution to each well.

-

Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the TMB substrate solution immediately followed by 50 µL of the H₂O₂ solution to each well.

-

Incubation: Incubate the plate at 37°C for 10-20 minutes, or until a sufficient color change is observed in the control wells.

-

Reaction Termination: Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each ABAH concentration and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

MPO Inhibition Workflow

Caption: Workflow of Myeloperoxidase (MPO) inhibition by this compound.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

This compound serves as a versatile starting material for the synthesis of novel inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.[7][8] By modifying the structure of 4-ABAH, researchers can develop potent and selective FAAH inhibitors with therapeutic potential for pain, anxiety, and other central nervous system disorders.[7][8]

Quantitative Data: FAAH Inhibition by this compound Derivatives

| Compound | R Group Modification | IC₅₀ (nM) | Reference |

| 12 | 2-(2-(4-(2-carboxybenzamido) benzoyl) hydrazine-1-carbonyl) benzoic acid | 1.62 | [1][7][8] |

| 10a | 4-chlorobenzamido | 15.3 | [2] |

| 10b | 4-methylbenzamido | 21.7 | [2] |

| 10c | 4-methoxybenzamido | 28.4 | [2] |

| 10d | 4-nitrobenzamido | >1000 | [2] |

| 10e | 3,4-dichlorobenzamido | 8.9 | [2] |

| 10f | 3,5-dichlorobenzamido | 7.2 | [2] |

Experimental Protocol: Synthesis of FAAH Inhibitors from this compound [2]

This is a general procedure for the synthesis of N-substituted this compound derivatives.

Materials:

-

This compound

-

Appropriate acyl halide (e.g., benzoyl chloride derivatives)

-

Distilled water

-

Concentrated HCl

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

Dissolve this compound (1 mmol) in pyridine (5 mL).

-

Add the appropriate acyl halide (2.02 mmol) to the solution and stir for 24 hours at room temperature.

-

Pour the reaction mixture into 30 mL of distilled water and stir for 5 minutes.

-

Acidify the mixture with concentrated HCl.

-

Collect the resulting precipitate by filtration.

-

Recrystallize the crude product from ethanol to obtain the purified FAAH inhibitor.

FAAH Inhibitor Development Workflow

Caption: Development workflow for FAAH inhibitors using this compound.

Applications in Organic Synthesis

The reactive amino and hydrazide functional groups of this compound make it an excellent precursor for the synthesis of a wide range of heterocyclic compounds, including Schiff bases, hydrazones, pyrazoles, and triazoles.[9][10][11] These synthesized compounds often exhibit interesting biological activities.[10][12]

Synthesis of Schiff Bases and Hydrazones

Schiff bases (imines) and hydrazones are formed by the condensation reaction of this compound with aldehydes or ketones.[10][12]

Experimental Protocol: General Synthesis of Schiff Bases from this compound [13]

Materials:

-

This compound

-

Aromatic or aliphatic aldehyde/ketone

-

Absolute ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve an equimolar amount of this compound and the desired aldehyde or ketone in absolute ethanol.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Schiff Base Synthesis Workflow

Caption: General workflow for the synthesis of Schiff bases from this compound.

Synthesis of Other Heterocyclic Compounds

This compound is a key intermediate in the synthesis of various other nitrogen-containing heterocyclic compounds, such as pyrazoles, triazoles, oxadiazoles, and thiadiazoles.[9][11] These syntheses often involve multi-step reactions where the hydrazide group of 4-ABAH undergoes cyclization with different reagents.

Applications in Analytical Chemistry

Derivatizing Agent in HPLC

Due to the presence of a primary amino group, this compound has the potential to be used as a derivatizing agent in High-Performance Liquid Chromatography (HPLC). Derivatization is a technique used to chemically modify an analyte to enhance its detection or improve its separation in chromatography. While not as common as other derivatizing agents, it can be used for the analysis of compounds like monosaccharides that lack a chromophore for UV detection.[14]

General Protocol: Derivatization of Monosaccharides with this compound for HPLC Analysis

This is a generalized protocol based on the principles of reductive amination used for derivatizing sugars.

Materials:

-

Monosaccharide standard or sample

-

This compound

-

Sodium cyanoborohydride (reductant)

-

Methanol/water solvent system

-

Acetic acid

-

HPLC system with a UV detector

Procedure:

-

Dissolve the monosaccharide sample in a methanol/water mixture.

-

Add an excess of this compound to the solution, followed by a catalytic amount of acetic acid.

-

Allow the initial Schiff base formation to proceed at room temperature for about 1-2 hours.

-

Add sodium cyanoborohydride to the mixture to reduce the imine bond, forming a stable secondary amine derivative.

-

Quench the reaction after 1-2 hours by adding a small amount of acid.

-

The resulting solution containing the derivatized monosaccharide can be directly injected into the HPLC system for analysis. The derivative can be detected by its UV absorbance.

HPLC Derivatization Workflow

Caption: Workflow for HPLC analysis using this compound as a derivatizing agent.

Conclusion

This compound is a highly valuable and multi-faceted compound in scientific research. Its utility as a potent enzyme inhibitor, particularly for MPO, and as a foundational structure for designing new therapeutic agents like FAAH inhibitors, underscores its importance in medicinal chemistry and drug development. Furthermore, its role as a versatile precursor in the synthesis of a wide array of biologically active heterocyclic compounds makes it an indispensable tool for organic chemists. The potential application of this compound as a derivatizing agent in analytical techniques like HPLC further broadens its research applications. This guide provides a comprehensive overview of its key uses, supported by quantitative data and detailed protocols, to facilitate its effective application in the laboratory.

References

- 1. brieflands.com [brieflands.com]

- 2. Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. arjonline.org [arjonline.org]

- 11. researchgate.net [researchgate.net]

- 12. rjptonline.org [rjptonline.org]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

4-Aminobenzohydrazide solubility in DMSO and other organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Aminobenzohydrazide (4-ABAH) in Dimethyl Sulfoxide (DMSO) and other common organic solvents. The information herein is intended to support research and development activities by providing essential data on solubility, along with standardized methodologies for experimental validation and solution preparation.

Introduction to this compound

This compound (CAS No: 5351-17-7) is a crystalline solid widely recognized for its role as an irreversible inhibitor of myeloperoxidase (MPO).[1][2] MPO is a peroxidase enzyme abundantly present in neutrophils, which catalyzes the production of hypochlorous acid (HOCl), a potent oxidant involved in inflammatory responses.[2][3] By inhibiting MPO, 4-ABAH serves as a valuable tool in studying the pathological and physiological roles of MPO-driven oxidative stress, particularly in conditions like neuroinflammation and stroke.[1][4] Its utility as a research chemical and potential therapeutic agent necessitates a thorough understanding of its physical and chemical properties, especially its solubility.

Solubility Data

The solubility of this compound is critical for designing experiments, formulating stock solutions, and ensuring accurate dosing in various assays. The following sections present both quantitative and qualitative solubility data compiled from multiple sources.

Quantitative Solubility Data

The following table summarizes the reported quantitative solubility of this compound in various solvents.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM)* | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ~ 14 mg/mL | ~ 92.6 mM | [1][5][6][7][8] |

| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL | ≥ 165.4 mM | [2][9] |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | 198.5 mM | [10] |

| N,N-Dimethylformamide (DMF) | ~ 10 mg/mL | ~ 66.1 mM | [1][5][6][7] |

| 1:1 DMSO:PBS (pH 7.2) | ~ 0.5 mg/mL | ~ 3.3 mM | [1][5][6][7] |

*Molar concentration calculated based on a molecular weight of 151.17 g/mol .

Qualitative Solubility Profile

-

Water : Sparingly soluble to partly miscible.[3][5][6][11][12] Its limited aqueous solubility is attributed to its hydrophobic aromatic structure.[3]

-

Ethanol (B145695) & Methanol : While generally more soluble in polar organic solvents, it is reported to be insoluble in ethanol at room temperature.[3][4]

-

Dilute Acids : Solubility is enhanced in dilute acidic solutions.[4][6][11][12] This suggests that protonation of the amino group facilitates dissolution.[4]

Experimental Protocols

Accurate determination of solubility is paramount for reproducible research. The following is a generalized, standard protocol for determining the solubility of a solid compound like this compound, based on the isothermal shake-flask method.

General Protocol for Solubility Determination

This method measures the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a calibrated spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation : Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition : Accurately add a known volume of the chosen solvent (e.g., 1.0 mL of DMSO) to the vial.

-

Equilibration : Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25°C). Allow the mixture to agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, let the vial stand to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.

-

Sample Collection : Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Pass this sample through a syringe filter to remove any remaining microscopic particles. This step is critical to prevent erroneously high results.

-

Dilution : Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification : Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation : Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound at the specified temperature.

Visualizations: Workflows and Mechanisms

Stock Solution Preparation Workflow

For most biological applications, this compound is first dissolved in DMSO to create a concentrated stock solution, which is then diluted into an aqueous buffer or cell culture medium.

Caption: Workflow for preparing a this compound stock solution.

Mechanism of Myeloperoxidase (MPO) Inhibition

This compound acts as a mechanism-based inhibitor of MPO. The enzyme oxidizes 4-ABAH, which in turn irreversibly inactivates the enzyme, thereby preventing the production of hypochlorous acid.

Caption: Simplified pathway of MPO inhibition by this compound.

References

- 1. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 2. Inhibition of myeloperoxidase by benzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. store.astm.org [store.astm.org]

- 6. education.com [education.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. quora.com [quora.com]

- 9. PREPARATION OF TISSUE CULTURE MEDIUM [home.cc.umanitoba.ca]

- 10. selleckchem.com [selleckchem.com]

- 11. 4-Aminobenzoic acid hydrazide inhibition of microperoxidase-11: catalytic inhibition by reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Synthesis and Purification of 4-Aminobenzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 4-Aminobenzohydrazide (p-Aminobenzohydrazide), a versatile intermediate in the development of various therapeutic agents. The document details a reliable two-step synthetic pathway, purification protocols, and complete characterization data.

Synthesis Pathway

The most common and efficient synthesis of this compound begins with the readily available starting material, 4-aminobenzoic acid. The process involves two sequential reactions:

-

Fischer Esterification: The carboxylic acid group of 4-aminobenzoic acid is first converted to an ethyl ester, yielding ethyl 4-aminobenzoate (B8803810). This reaction is typically catalyzed by a strong acid, such as sulfuric acid, in the presence of excess ethanol (B145695) which also acts as the solvent.

-

Hydrazinolysis: The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303). The highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the stable hydrazide product, this compound.

This synthetic route is reliable and generally produces high yields of the desired product.

Experimental Workflow and Protocols

The following sections provide detailed experimental procedures for the synthesis and purification of this compound.

The diagram below illustrates the two-step synthesis from the starting material to the final product.

This protocol details the Fischer esterification of 4-aminobenzoic acid.

-

Reaction Setup: To a round-bottom flask containing absolute ethanol (100 mL), add 4-aminobenzoic acid (13.7 g, 0.1 mol).

-

Acid Catalyst Addition: Carefully add concentrated sulfuric acid (10 mL) to the suspension while stirring.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess ethanol.

-

Neutralization and Precipitation: Pour the concentrated residue into 200 mL of cold water. Slowly neutralize the solution to a pH of 8 using a saturated solution of potassium carbonate. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water (100 mL).

-

Drying: Dry the isolated solid in a vacuum oven to yield ethyl 4-aminobenzoate. An expected yield of approximately 90% can be achieved[1].

This protocol describes the conversion of the intermediate ester to the final hydrazide product.

-

Reaction Setup: In a sealed vessel, combine ethyl 4-aminobenzoate (8.26 g, 50 mmol) and hydrazine hydrate (10.0 g, 200 mmol)[1].

-

Heating: Heat the mixture to 110 °C for 90 minutes. The reaction is typically conducted without a solvent, using the excess hydrazine hydrate as the reaction medium[1]. Alternatively, the reaction can be performed by stirring the ester and hydrazine hydrate in ethanol at room temperature for 12 hours[2].

-

Isolation and Purification: Upon completion, the crude product is purified by recrystallization.

Recrystallization is an effective method for purifying the final product.

-

Solvent Selection: Dissolve the crude this compound product in a minimum amount of hot ethanol. A mixture of ethanol with a few drops of water can also be effective[2].

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum. This process typically yields the final product with high purity and an expected yield of around 85%[1].

Compound Characterization Data

The identity and purity of the synthesized this compound should be confirmed using the following analytical data.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉N₃O | [3][4] |

| Molecular Weight | 151.17 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 225-228 °C | [1][5] |

| Solubility | Soluble in DMSO, dilute acids; sparingly soluble in water, ethanol | [5] |

| Analysis Type | Data | Reference(s) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.15 (s, 1H, -CONH-), 7.56 (d, J=8.6 Hz, 2H, Ar-H), 6.54 (d, J=8.6 Hz, 2H, Ar-H), 5.57 (s, 2H, -ArNH₂), 4.25 (s, 2H, -NHNH₂) | [6] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 166.1, 152.0, 129.2, 118.8, 112.9 | [7] |

| FT-IR (KBr, cm⁻¹) | 3400-3100 (N-H stretch), 1670 (C=O stretch, amide I), ~1600 (N-H bend) | [1] |

| Mass Spec. (EI) | m/z 151 (M⁺), 120, 92, 65 | [4] |

| Mass Spec. (LC-MS, ESI) | m/z 152 [M+H]⁺ | [1] |

References

- 1. Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Aminobenzoic acid hydrazide | C7H9N3O | CID 21450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzoic acid, 4-amino-, hydrazide [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. This compound(5351-17-7) 1H NMR spectrum [chemicalbook.com]

- 7. This compound(5351-17-7) 13C NMR spectrum [chemicalbook.com]

A Technical Guide to 4-Aminobenzohydrazide: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Aminobenzohydrazide, a versatile chemical compound with significant applications in biomedical research. This document details its core properties, CAS number, and molecular weight, and explores its roles as a myeloperoxidase (MPO) inhibitor and a synthetic precursor for fatty acid amide hydrolase (FAAH) inhibitors. Detailed experimental protocols and signaling pathway diagrams are provided to support researchers in their laboratory work.

Core Properties of this compound

This compound, also known as p-aminobenzohydrazide, is a hydrazide derivative of 4-aminobenzoic acid. Its chemical structure consists of a benzene (B151609) ring substituted with an amino group and a hydrazide group at positions 4 and 1, respectively.

| Property | Value | Reference |

| CAS Number | 5351-17-7 | [1][2][3] |

| Molecular Formula | C₇H₉N₃O | [1][3] |

| Molecular Weight | 151.17 g/mol | [1][2][4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 225-227 °C | [2] |

| Solubility | Limited solubility in water; soluble in polar organic solvents such as DMSO, methanol, and ethanol. |

Applications in Research and Drug Development

This compound has garnered significant interest in the scientific community for its biological activities and its utility as a chemical intermediate.

Myeloperoxidase (MPO) Inhibition

This compound is a well-characterized irreversible inhibitor of myeloperoxidase (MPO), a heme-containing peroxidase enzyme predominantly found in neutrophils.[4][5] MPO plays a critical role in the innate immune response by catalyzing the formation of reactive oxygen species, including hypochlorous acid (HOCl), which are essential for pathogen destruction. However, excessive MPO activity is implicated in the pathology of various inflammatory diseases, cardiovascular disorders, and neurodegenerative conditions. By inhibiting MPO, this compound can mitigate oxidative stress and tissue damage associated with chronic inflammation. The IC₅₀ value for MPO inhibition by this compound is approximately 0.3 µM.[4]

Synthesis of Fatty Acid Amide Hydrolase (FAAH) Inhibitors

This compound serves as a valuable building block in the synthesis of novel inhibitors of fatty acid amide hydrolase (FAAH).[6][7][8] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) and other related signaling lipids.[2] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[2]

Experimental Protocols

Myeloperoxidase (MPO) Inhibition Assay

This protocol outlines a fluorescence-based assay to screen for MPO inhibitors using this compound as a reference compound. The assay measures the peroxidation activity of MPO.

Materials:

-

Human Myeloperoxidase (MPO)

-

This compound (MPO inhibitor)

-

Assay Buffer

-

Hydrogen Peroxide (H₂O₂)

-

Peroxidation Substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of MPO in the assay buffer. A typical final concentration is 250 ng/mL.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay buffer.

-

Prepare a working solution of the peroxidation substrate and hydrogen peroxide in the assay buffer.

-

-

Assay Setup:

-

100% Initial Activity Wells: Add 10 µL of assay buffer and 50 µL of the MPO working solution to three wells.

-

Background Wells: Add 60 µL of assay buffer to three wells.

-

Inhibitor Wells: Add 10 µL of each this compound dilution and 50 µL of the MPO working solution to respective wells.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the peroxidation working solution to all wells.

-

Incubate the plate on a shaker for 5 minutes at room temperature.

-

Measure the fluorescence with an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[9]

-

Synthesis of a Fatty Acid Amide Hydrolase (FAAH) Inhibitor Derivative

This protocol describes a general method for the synthesis of a FAAH inhibitor derivative using this compound as a starting material.

Materials:

-

This compound

-

An appropriate acyl halide or anhydride (B1165640) (e.g., phthalic anhydride)

-

Pyridine (B92270) (or another suitable base)

-

Anhydrous solvent (e.g., ethyl acetate)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve this compound (1 mmol) in the anhydrous solvent.

-

Add the desired acyl halide or anhydride (2.02 mmol) to the solution.

-

Add pyridine and stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into cold water and acidify with concentrated HCl.

-

The resulting precipitate is the FAAH inhibitor derivative.

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent like ethyl acetate.

Signaling Pathways and Experimental Workflows

Myeloperoxidase (MPO) Inhibition Pathway

The following diagram illustrates the mechanism of MPO inhibition by this compound. MPO, in the presence of hydrogen peroxide, is irreversibly inactivated by this compound.[5][10] This process involves the oxidation of this compound to a radical intermediate which then covalently binds to the enzyme.[11]

Figure 1. Mechanism of Myeloperoxidase Inhibition.

Fatty Acid Amide Hydrolase (FAAH) Signaling Pathway

The diagram below depicts the role of FAAH in the endocannabinoid system and the effect of its inhibition. FAAH is the primary enzyme that degrades anandamide (AEA), terminating its signaling. Inhibitors of FAAH, synthesized from precursors like this compound, block this degradation, leading to increased AEA levels and enhanced cannabinoid receptor activation.

Figure 2. FAAH Signaling and Inhibition.

Experimental Workflow for In Vivo Stroke Model

The following workflow outlines a general procedure for evaluating the neuroprotective effects of a compound, such as a novel FAAH inhibitor derived from this compound, in a rodent model of ischemic stroke.

Figure 3. In Vivo Stroke Model Workflow.

References

- 1. Role for fatty acid amide hydrolase (FAAH) in the leptin-mediated effects on feeding and energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abcam.com [abcam.com]

- 10. Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Aminobenzoic acid hydrazide inhibition of microperoxidase-11: catalytic inhibition by reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Aminobenzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 4-Aminobenzohydrazide (CAS: 5351-17-7), a compound of interest in medicinal chemistry and drug development.[1][2] The document outlines its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and quality control.

Molecular Structure and Overview

This compound (C₇H₉N₃O, Molecular Weight: 151.17 g/mol ) is a derivative of benzoic acid featuring both an amino (-NH₂) and a hydrazide (-CONHNH₂) functional group.[1][3][4] These groups impart specific spectroscopic characteristics that are crucial for its structural elucidation. This guide presents a summary of its ¹H NMR, ¹³C NMR, IR, and Mass Spec data, followed by detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The following sections detail the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in the molecule. The data below was referenced from a spectrum obtained in DMSO-d₆.[5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.55 | Doublet | 2H | Ar-H (ortho to -C(O)NHNH₂) |

| ~6.55 | Doublet | 2H | Ar-H (ortho to -NH₂) |

| ~5.50 | Singlet (broad) | 2H | -NH₂ (aromatic amine) |

| ~4.25 | Singlet (broad) | 2H | -NH₂ (hydrazide) |

| ~9.20 | Singlet (broad) | 1H | -NH- (hydrazide) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The broadness of the -NH and -NH₂ peaks is due to quadrupole broadening and chemical exchange.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

| Chemical Shift (δ) ppm | Assignment |

| ~166.0 | C=O (Carbonyl) |

| ~151.0 | Ar-C (attached to -NH₂) |

| ~129.0 | Ar-CH (ortho to -C(O)NHNH₂) |

| ~122.0 | Ar-C (attached to -C(O)NHNH₂) |

| ~113.0 | Ar-CH (ortho to -NH₂) |

Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker AC-300 (300 MHz for ¹H, 75 MHz for ¹³C) or equivalent, is utilized.[3]

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

-

A small amount of a reference standard, such as Tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity and optimal resolution.

-

For ¹H NMR, standard acquisition parameters are used, including a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum to single lines for each carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C and its longer relaxation times.

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

-

Phase correction and baseline correction are applied to the spectrum.

-

The spectrum is calibrated using the solvent peak or the internal standard (TMS).

-

Integration of the ¹H NMR signals is performed to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectral Data

The table below summarizes the key absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400-3200 | Strong, Broad | N-H Stretch | -NH₂ (Amine & Hydrazide) |

| 3050-3000 | Medium | C-H Stretch | Aromatic C-H |

| ~1640 | Strong, Sharp | C=O Stretch (Amide I) | Amide |

| ~1600 & ~1500 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1560 | Strong | N-H Bend (Amide II) | Amide |

| ~1310 | Medium | C-N Stretch | Aromatic Amine |

| ~840 | Strong | C-H Out-of-Plane Bend | 1,4-disubstituted (para) benzene (B151609) |

Interpretation: The spectrum clearly indicates the presence of primary amine and hydrazide groups through the broad N-H stretching bands.[6] The strong carbonyl absorption around 1640 cm⁻¹ is characteristic of the amide group, and the bands at ~1600 and ~1500 cm⁻¹ confirm the aromatic ring. The strong absorption at ~840 cm⁻¹ is a key indicator of the para-substitution pattern on the benzene ring.

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.

-

The mixture is transferred to a pellet-forming die.

-

A hydraulic press is used to apply high pressure (approx. 8-10 tons) to the die, forming a thin, transparent KBr pellet.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid this compound powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure is applied using the ATR accessory's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

A background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal is collected.

-

The sample is placed in the spectrometer's beam path.

-

The sample spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a standard range (e.g., 4000-400 cm⁻¹).

-

The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Mass Spectral Data (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a structural "fingerprint."

| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment Identity |

| 151 | High | [M]⁺ (Molecular Ion) |

| 120 | High | [M - NHNH₂]⁺ or [H₂NC₆H₄CO]⁺ |

| 92 | High | [C₆H₄NH₂]⁺ |

| 65 | Medium | [C₅H₅]⁺ |

Interpretation: The molecular ion peak at m/z 151 confirms the molecular weight of the compound. A prominent fragment is observed at m/z 120, corresponding to the loss of the hydrazino group (-NHNH₂), resulting in the stable 4-aminobenzoyl cation. Further fragmentation leads to the aminophenyl cation at m/z 92 and the cyclopentadienyl (B1206354) cation at m/z 65, which are common fragments for substituted benzene rings.[7][8]

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction, is used. An electron ionization (EI) source is employed.

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

Data Acquisition (GC-MS):

-

A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates it from any impurities.

-

The eluted compound enters the mass spectrometer's ion source.

-

In the EI source, the gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. 4-Aminobenzoic hydrazide 95 5351-17-7 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-Aminobenzoic acid hydrazide | C7H9N3O | CID 21450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzoic acid, 4-amino-, hydrazide [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Irreversible Inhibition of Myeloperoxidase by 4-Aminobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the irreversible inhibition of myeloperoxidase (MPO) by 4-aminobenzohydrazide (4-ABH). MPO is a heme-containing peroxidase enzyme predominantly found in neutrophils and monocytes.[1] It plays a crucial role in the innate immune system by catalyzing the production of hypochlorous acid (HOCl), a potent microbicidal agent.[1][2][3][4] However, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular and neurodegenerative diseases, making it a significant therapeutic target.[1][3][4] this compound has been identified as a potent, irreversible, and mechanism-based inhibitor of MPO.[5][6][7]

Mechanism of Irreversible Inhibition

This compound (4-ABH) acts as a mechanism-based inhibitor of myeloperoxidase, meaning the enzyme itself converts 4-ABH into a reactive species that irreversibly inactivates the enzyme.[5][6][7] The process is dependent on the presence of hydrogen peroxide (H₂O₂), a substrate for MPO.[5][6][7]

The proposed mechanism involves the following key steps:

-

Oxidation of 4-ABH: MPO oxidizes 4-ABH to a radical intermediate.[5][6][7]

-

Reduction of MPO: This radical then reduces the enzyme to its ferrous intermediate state.[5][6][7]

-

Reaction with Oxygen or H₂O₂: The fate of the ferrous MPO depends on the presence of oxygen.

-

In the presence of oxygen , the ferrous enzyme can react with O₂ to allow for enzyme turnover.[5][6][7]

-

In the absence of oxygen , or at high concentrations of H₂O₂ (greater than 50 µM), the ferrous MPO reacts with H₂O₂ leading to rapid and irreversible inactivation of the enzyme, which involves the destruction of its heme groups.[5][6][7]

-

Reduced glutathione (B108866) has been shown to inhibit both the oxidation of 4-ABH and the subsequent irreversible inhibition of MPO.[5][6][7]

Quantitative Data on MPO Inhibition by this compound

The inhibitory potency of 4-ABH has been quantified under various conditions. The following table summarizes the key inhibition parameters.

| Parameter | Condition | Value | Reference |

| IC₅₀ | Purified MPO (HOCl production) | 0.3 µM | [2][8][9][10] |

| IC₅₀ | Neutrophils (PMA-stimulated, HOCl production) | 2.2 µM | [2][9] |

| IC₅₀ | Neutrophils (Opsonized zymosan-stimulated, HOCl production) | 16 µM | [2][9] |

| IC₅₀ | Neutrophils (PMA-stimulated, HOCl production, with SOD) | 0.6 µM | [2] |

| IC₅₀ | Neutrophils (Opsonized zymosan-stimulated, with SOD) | 6.4 µM | [2] |

| ROS IC₅₀ | Neutrophils (PMA-induced APF-dependent fluorescence) | 43.6 µM | [8] |

| Oxidative Burst IC₅₀ | PMA-stimulated human neutrophils | 30.6 µM | [8] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are synthesized protocols for key experiments related to the study of MPO inhibition by 4-ABH.

MPO Activity Assay (Chlorination Activity)

This assay measures the production of hypochlorous acid (HOCl) by MPO.

Materials:

-

Purified human MPO

-

This compound (4-ABH)

-

Hydrogen peroxide (H₂O₂)

-

Sodium chloride (NaCl)

-

Phosphate buffer (pH 7.4)

-

Catalase

-

Taurine

-

5-thio-2-nitrobenzoic acid (TNB)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, MPO, NaCl, and the desired concentration of 4-ABH (or a vehicle control).

-

Initiate the reaction by adding a known concentration of H₂O₂.

-

Incubate the reaction mixture at room temperature for a specified time.

-

Stop the reaction by adding catalase to consume the remaining H₂O₂.

-

To measure HOCl production, add taurine to form taurine chloramine.

-

Subsequently, add TNB and measure the decrease in absorbance at 412 nm, which is proportional to the amount of HOCl produced.

-

Calculate the percentage of inhibition by comparing the activity in the presence of 4-ABH to the control.

Determination of Irreversible Inhibition

This experiment is designed to confirm that the inhibition by 4-ABH is irreversible.

Procedure:

-

Pre-incubate MPO with a high concentration of 4-ABH and H₂O₂ for a sufficient duration to allow for inactivation.

-

Remove the unbound inhibitor and H₂O₂ by exhaustive dialysis or using a desalting column.

-

Measure the remaining MPO activity using the chlorination assay described above.

-

A significant and persistent loss of activity after removal of the inhibitor indicates irreversible inhibition.

In Vitro Studies with Neutrophils

These experiments assess the effect of 4-ABH on MPO activity in a cellular context.

Materials:

-

Isolated human neutrophils

-

This compound (4-ABH)

-

Phorbol 12-myristate 13-acetate (PMA) or opsonized zymosan

-

Reagents for HOCl detection or a fluorescent probe for reactive oxygen species (e.g., aminophenyl fluorescein (B123965) - APF)

-

Plate reader or flow cytometer

Procedure:

-

Isolate neutrophils from fresh human blood using standard methods (e.g., density gradient centrifugation).

-

Pre-incubate the isolated neutrophils with various concentrations of 4-ABH.

-

Stimulate the neutrophils with either PMA or opsonized zymosan to induce an oxidative burst and MPO release.

-

Measure MPO-dependent activity, such as HOCl production or the generation of specific reactive oxygen species using a fluorescent probe.

-

Determine the IC₅₀ value by plotting the inhibition of MPO activity against the concentration of 4-ABH.

MPO Signaling and Pathological Involvement

MPO is a key player in inflammatory pathways and contributes to tissue damage in various diseases.[1][3][4] Its product, HOCl, can modify biomolecules, leading to cellular dysfunction and promoting inflammatory responses.[1][4] By inhibiting MPO, 4-ABH can potentially mitigate these pathological processes.

Conclusion

This compound is a well-characterized, potent, and irreversible inhibitor of myeloperoxidase. Its mechanism-based action provides a high degree of specificity. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working on MPO as a therapeutic target for a wide range of inflammatory diseases. Further investigation into the in vivo efficacy and safety profile of 4-ABH and its analogs is warranted to translate these findings into clinical applications.

References

- 1. The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of myeloperoxidase by benzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. athmicbiotech.com [athmicbiotech.com]

- 4. Role of myeloperoxidase in inflammation and atherosclerosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Buy this compound | 5351-17-7 | >98% [smolecule.com]

4-Aminobenzohydrazide: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobenzohydrazide, a bifunctional aromatic compound, has emerged as a pivotal building block in the landscape of organic synthesis. Its unique structural architecture, featuring both a nucleophilic amino group and a reactive hydrazide moiety, offers a versatile platform for the construction of a diverse array of heterocyclic systems and complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, key reactions, and multifaceted applications of this compound, with a particular focus on its utility in medicinal chemistry and materials science. Detailed experimental protocols for seminal reactions, a compilation of quantitative data, and visual representations of synthetic pathways are presented to serve as a practical resource for researchers in the field.

Introduction

This compound (4-ABH), with the chemical formula C₇H₉N₃O, is a white to off-white crystalline powder.[1] Its structure, a benzene (B151609) ring substituted with both an amino group and a hydrazide functional group, makes it a highly valuable intermediate in synthetic processes.[1] The presence of these two reactive sites allows for a wide range of chemical transformations, including condensation and cyclization reactions, making it a staple in the synthesis of various therapeutic agents, particularly in anticancer and antibacterial research.[1] This guide will delve into the synthetic utility of this compound, providing detailed methodologies and quantitative data for its application as a precursor to a multitude of organic molecules.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉N₃O | [1][2] |

| Molecular Weight | 151.17 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 219-227 °C | [1][3] |

| Boiling Point | 403.00 °C | [1] |

| Density | 1.471 g/cm³ | [1] |

| Solubility | Limited in water; soluble in DMSO, methanol, ethanol (B145695), and dilute acids. | [1][3][4] |

| CAS Number | 5351-17-7 | [1][2] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the hydrazinolysis of a 4-aminobenzoic acid ester.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound from 4-Aminobenzoic Acid [5]

-

To a solution of 4-aminobenzoic acid (13.7 g, 0.1 mol) in ethanol (100 mL), add concentrated sulfuric acid (10 mL).

-

Reflux the mixture for 12 hours.

-

Concentrate the resulting mixture under vacuum and pour it into 200 mL of water.

-

Neutralize the solution to pH 8 with a potassium carbonate solution.

-

Separate the resulting solid (ethyl 4-aminobenzoate), wash with water, and dry.

-

Melt the intermediate ester (5 mmol) with hydrazine hydrate (20 mmol) in a closed container at 110 °C for 90 minutes.

-

Recrystallize the resulting solid from ethanol to yield this compound.

-

Yield: 85%.[5] m.p.: 225-228 °C.[5] IR (KBr) ν (cm⁻¹): 3400-3100 (NH, NH₂), 1670 (C=O).[5] LC-MS (ESI) m/z: 152 (M+H).[5]

Applications in Heterocyclic Synthesis

The dual functionality of this compound makes it an exemplary scaffold for the synthesis of a wide range of heterocyclic compounds. The amino group can act as a nucleophile or be diazotized, while the hydrazide moiety readily condenses with carbonyl compounds and can be cyclized to form various five-membered heterocycles.

Synthesis of Hydrazones (Schiff Bases)

The condensation of the hydrazide group of this compound with aldehydes or ketones is a facile and high-yielding reaction that produces hydrazones, which are important intermediates and possess a wide range of biological activities.[6][7]

References

- 1. chemmethod.com [chemmethod.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pdf.blucher.com.br [pdf.blucher.com.br]

- 4. nanobioletters.com [nanobioletters.com]

- 5. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling and Use of 4-Aminobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Aminobenzohydrazide (4-ABH), a key chemical intermediate and a potent irreversible inhibitor of myeloperoxidase (MPO). Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₉N₃O | [1] |

| Molecular Weight | 151.17 g/mol | [1] |

| CAS Number | 5351-17-7 | [1] |

| Melting Point | 219 °C | [1] |

| Boiling Point | 403 °C | [1] |

| Density | 1.471 g/cm³ | [1] |

| Solubility | Limited in water. Soluble in Dimethyl sulfoxide (B87167) (DMSO), Methanol, and Ethanol.[1] |